1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-2-4-14(5-3-13)11-22-17-15(10-20-22)16(18-12-19-17)21-6-8-23-9-7-21/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMSZFPDFOERMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylbenzyl group: This step often involves a nucleophilic substitution reaction where a 4-methylbenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the morpholin-4-yl group: This can be done through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine scaffold allows substitutions at positions 4 and 6. For example:
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Chlorination : Under POCl₃ and PCl₅ at 110°C, the 4-amino group can be replaced with chlorine, forming 4-chloro intermediates .
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Amination : Reaction with aniline at room temperature replaces chlorine with aryl amines .
Example reaction pathway :
text4-chloro intermediate + aniline → 4-anilino derivative (yield: 72–85%)[3]
Cross-Coupling Reactions
Pd-catalyzed Suzuki coupling introduces aryl/heteroaryl groups. For structurally similar compounds:
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Suzuki–Miyaura Coupling : Using Pd(dppf)Cl₂, Na₂CO₃, and boronic esters in DMF/H₂O at 100°C, substituents are added at position 6 .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| 6-bromo + prop-1-en-2-yl | Pd(dppf)Cl₂, DMF/H₂O, 100°C, 2h | 68% | |
| 6-chloro + 4-methylbenzylamine | THF, rt, 12h | 82% |
Functionalization via Ureido Groups
The 6-position can be modified with ureido substituents to enhance mTOR/PI3K inhibition :
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Ureido Appendages : 6-arylureidophenyl groups increase mTOR affinity (IC₅₀ < 1 nM) .
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Alkyl vs. Aryl Selectivity : 6-alkylureidophenyl groups improve mTOR selectivity (>1,000-fold over PI3K-α) .
Key finding :
"Combination of 6-alkylureidophenyl groups with 1-carbamoylpiperidine substitution resulted in subnanomolar IC₅₀ against mTOR" .
Acid/Base-Mediated Reactions
The morpholine ring and benzyl group participate in pH-dependent reactions:
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Morpholine Ring Opening : Under acidic conditions (HCl/EtOH), the morpholine ring may cleave, forming secondary amines.
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Benzyl Deprotection : Hydrogenolysis (H₂/Pd-C) removes the 4-methylbenzyl group.
Cyclization and Condensation
Multi-step syntheses often involve cyclization to form the pyrazolo[3,4-d]pyrimidine core:
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Pyrazole Formation : Phenylhydrazine reacts with nitriles to form 5-amino-pyrazole intermediates .
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Pyrimidine Ring Closure : Fusion with urea or thiourea yields the bicyclic structure .
Optimized conditions :
Oxidation and Reduction
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Oxidation : The 4-methylbenzyl group oxidizes to carboxylic acids under strong oxidants (e.g., KMnO₄).
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Reduction : Nitro groups (if present) reduce to amines using H₂/Pd-C .
Stability and Degradation
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Thermal Stability : Stable below 200°C; decomposes at higher temperatures.
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pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the suppression of tumor growth in various cancer models .
Antimicrobial Properties
The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has been explored extensively. In vitro studies suggest that these compounds can exhibit activity against a range of bacterial strains, including resistant strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neurological Applications
The morpholine component of the compound suggests potential applications in treating neurological disorders. Morpholine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may influence serotonin and dopamine pathways, making it a candidate for further exploration in neuropharmacology .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Pyrazolo[3,4-d]pyrimidines have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of a related pyrazolo[3,4-d]pyrimidine derivative in inhibiting the growth of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins .
Case Study 2: Antimicrobial Activity
In another study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited MIC values lower than traditional antibiotics, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations:
- Morpholine vs. Piperazine/Piperidine : Morpholine-containing derivatives (e.g., the target compound and PDE10 inhibitor in ) often exhibit enhanced solubility and metabolic stability compared to piperazinyl/piperidine analogs .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:
- Molecular Formula : C17H19N5O
- Molecular Weight : 313.37 g/mol
- IUPAC Name : 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets, particularly protein kinases.
Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of protein kinases, which play critical roles in cell signaling pathways related to cancer progression and inflammation. The specific mechanism of action for 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves:
- Inhibition of Kinase Activity : This compound has been shown to inhibit various kinases involved in tumor growth and survival pathways. For instance, studies indicate that it may serve as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer cell proliferation and angiogenesis .
Anticancer Activity
Research has demonstrated the anticancer potential of 1-(4-methylbenzyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine through various in vitro and in vivo studies:
- Cell Line Studies : In MCF-7 breast cancer cells, this compound exhibited significant inhibition of cell growth and induced apoptosis. The IC50 values for inhibition were reported in the range of 0.3 to 24 µM depending on the specific target .
- Animal Models : In xenograft models, compounds similar to this pyrazolo derivative have shown promising results in reducing tumor size and improving survival rates .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects:
- Prostaglandin Inhibition : Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit prostaglandin synthesis, which is crucial for mediating inflammatory responses. This suggests a potential therapeutic application in treating inflammatory diseases .
Case Studies and Research Findings
A variety of studies have explored the biological activity of pyrazolo[3,4-d]pyrimidines and their derivatives:
Q & A
Q. What are the key considerations in designing synthetic routes for 1-(4-methylbenzyl)-4-morpholino-pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives typically involve multi-step reactions with careful selection of solvents and reagents. For example:
- Nucleophilic substitution : Reacting intermediates (e.g., compound 5 in ) with alkyl/aryl halides in dry acetonitrile under reflux yields substituted derivatives (e.g., compounds 8a,b) .
- Condensation reactions : Urea/thiourea derivatives (e.g., 9a-d) are synthesized by reacting intermediates with isocyanates/isothiocyanates in dichloromethane .
- Esterification : Benzoate derivatives (e.g., 10a-e) form via reactions with benzoyl chlorides in dry benzene .
Key considerations include solvent polarity, reaction temperature, and purification methods (e.g., recrystallization from acetonitrile or DMF) .
Q. How can researchers confirm the structural integrity of 1-(4-methylbenzyl)-4-morpholino-pyrazolo[3,4-d]pyrimidine using spectroscopic methods?
- Methodological Answer : Structural validation requires a combination of techniques:
- 1H NMR : Identifies substituent environments (e.g., methylbenzyl protons at δ ~2.3 ppm, morpholine protons at δ ~3.5–3.7 ppm) and confirms regioselectivity .
- IR spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ester derivatives) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Cross-referencing spectral data with known analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-ones in ) enhances reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across substituted pyrazolo[3,4-d]pyrimidines?
- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. Strategies include:
- Systematic SAR studies : Compare activities of derivatives with controlled substitutions (e.g., morpholine vs. piperidine groups) to isolate pharmacophore contributions .
- Dose-response profiling : Test compounds across multiple concentrations to account for potency thresholds (e.g., antitumor IC₅₀ values in ).
- Orthogonal assays : Validate results using complementary methods (e.g., enzymatic inhibition vs. cell viability assays) .
Q. What computational strategies can predict the reactivity or pharmacological profile of 1-(4-methylbenzyl)-4-morpholino-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : Advanced computational tools integrate:
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states in nucleophilic substitutions) using density functional theory (DFT) .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases or purine receptors) to prioritize derivatives for synthesis .
- Machine learning : Train models on existing bioactivity data to forecast ADMET properties or synthetic feasibility .
Q. What methods are effective in analyzing structure-activity relationships (SAR) for morpholine-containing pyrazolo[3,4-d]pyrimidines?
- Methodological Answer : SAR analysis involves:
- Bioisosteric replacement : Test analogs with morpholine substituted by piperazine or thiomorpholine to assess tolerance for heteroatom variations .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
